molecular formula C8H10BNO2 B149024 3-(1,3,2-Dioxaborinan-2-yl)pyridine CAS No. 131534-65-1

3-(1,3,2-Dioxaborinan-2-yl)pyridine

Cat. No. B149024
M. Wt: 162.98 g/mol
InChI Key: ZUUZNOFTKGDLLN-UHFFFAOYSA-N
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Description

The compound 3-(1,3,2-Dioxaborinan-2-yl)pyridine is a synthetic intermediate that features a borate ester group and a nitrogen-containing heterocycle. It is relevant in the context of heterocyclic chemistry and has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a compound with a similar dioxaborolan-2-yl group was synthesized using nucleophilic substitution and Suzuki reactions, as detailed in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Another related heterocyclic system containing a dioxaborinine ring was prepared from a reaction involving arylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds with the dioxaborolan-2-yl group has been characterized using various techniques, including single-crystal X-ray diffraction and spectroscopic methods such as MS, 1H NMR, and 13C NMR . The optimized crystal structure and conformational analysis have been performed using DFT calculations, providing insights into the geometric parameters and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers. These differences have been attributed to the orientation of the dioxaborolane ring and the bond angles of the BO2 group, as well as the distribution of the HOMO and LUMO .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the dioxaborolan-2-yl group have been explored through various analyses. The vibrational spectral studies, including infrared spectrum analysis, provide information on the characteristic absorption bands, which are crucial for understanding the compound's reactivity and interactions . Additionally, the Hirshfeld analysis and MEP (molecular electrostatic potential) studies contribute to the understanding of the intermolecular interactions and electronic properties .

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Molecular Structure Determination : The molecular structure and conformational preference of compounds related to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, such as 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, have been analyzed using X-ray diffraction and NMR spectroscopy. These studies aid in understanding the structural aspects of similar compounds (Khaibullina et al., 2015).

Chemistry and Applications of Pyridine Derivatives

  • Synthesis of Pyridine Derivatives : Advances in the chemistry of pyridine derivatives, including their synthesis and applications in areas such as spin-crossover switches, biomedical sensors, and catalysis, have been significant. This includes the development of functional materials using pyridine derivatives (Halcrow, 2014).
  • Optoelectronic Properties : Research into phenylimidazo[1,5-a]pyridine-containing small molecules, closely related to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, has explored their optoelectronic and charge transfer properties. These studies are crucial for the development of organic semiconductor devices (Irfan et al., 2019).

Complex Chemistry and Coordination

  • Coordination Chemistry : Derivatives of pyridine have been used as ligands in complex chemistry, with applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).

Boronic Acid and Suzuki Coupling

  • Boronic Acid Synthesis : The synthesis of 3-Pyridylboronic acid and its application in Suzuki coupling to prepare other pyridine derivatives demonstrates the versatility of pyridine-based compounds in organic synthesis (Li et al., 2005).

Excited States and Emission Properties

  • Excited State Characterization : Studies on Ir(III)-based heteroleptic complexes with pyridine derivatives have provided insights into their excited-states properties, which are essential for applications in materials science (Avilov et al., 2007).

Spin State Chemistry

  • Spin State Analysis : Research on iron(II)/dipyrazolylpyridine complexes has yielded new insights into their spin-state behavior, a key aspect in materials science and magnetic applications (Cook et al., 2015).

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

  • OLED Applications : 3-(1H-Pyrazol-1-yl)pyridine, a compound similar to 3-(1,3,2-Dioxaborinan-2-yl)pyridine, has been used in the development of bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs (Li et al., 2016).

Safety And Hazards

The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .

properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUZNOFTKGDLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400729
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3,2-Dioxaborinan-2-yl)pyridine

CAS RN

131534-65-1
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MA Chiacchio, D Iannazzo, R Romeo… - Current medicinal …, 2019 - ingentaconnect.com
Pyridine and pyrimidine derivatives have received great interest in recent pharmacological research, being effective in the treatment of various malignancies, such as myeloid leukemia, …
Number of citations: 86 www.ingentaconnect.com
Y Miyazaki, Y Maeda, H Sato, M Nakano… - Bioorganic & medicinal …, 2008 - Elsevier
Rational design of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines as potent glycogen synthase kinase-3 inhibitors - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 54 www.sciencedirect.com
Y Kawamoto, M Tomino, K Hiramatsu, Y Oyama… - Bioorganic & Medicinal …, 2019 - Elsevier
A novel series of benzothiophene derivatives was discovered as phosphodiesterase 10A (PDE10A) inhibitors. Structure-activity relationship studies on high-throughput screening hit …
Number of citations: 4 www.sciencedirect.com
PS Charifson, AL Grillot, TH Grossman… - Journal of Medicinal …, 2008 - ACS Publications
The discovery of new antibacterial agents with novel mechanisms of action is necessary to overcome the problem of bacterial resistance that affects all currently used classes of …
Number of citations: 257 pubs.acs.org
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading …
Number of citations: 96 pubs.acs.org
CJ Helal, Z Kang, X Hou, J Pandit… - Journal of medicinal …, 2011 - ACS Publications
Utilizing structure-based virtual library design and scoring, a novel chimeric series of phosphodiesterase 10A (PDE10A) inhibitors was discovered by synergizing binding site …
Number of citations: 56 pubs.acs.org

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